(S)-1-(2-Methoxyphenyl)ethanol

Chiral Purity Enantiomeric Excess Quality Control

For stereospecific API synthesis. This (S)-enantiomer (≥95% e.e.) provides distinct chiral recognition essential for biological activity. It ensures stereocontrolled construction with high fidelity. Substituting with racemic or (R)-enantiomers compromises stereochemical integrity. Ideal for quality control as an analytical reference standard.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
CAS No. 108100-06-7
Cat. No. B168632
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2-Methoxyphenyl)ethanol
CAS108100-06-7
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1OC)O
InChIInChI=1S/C9H12O2/c1-7(10)8-5-3-4-6-9(8)11-2/h3-7,10H,1-2H3/t7-/m0/s1
InChIKeyDHHGVIOVURMJEA-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-1-(2-Methoxyphenyl)ethanol (CAS 108100-06-7): A Chiral Aromatic Alcohol Building Block


(S)-1-(2-Methoxyphenyl)ethanol (CAS 108100-06-7) is a chiral secondary alcohol bearing a 2-methoxyphenyl group and a methyl substituent at the stereogenic center . With a molecular weight of 152.19 g/mol, this compound is primarily employed as an enantiopure chiral building block in asymmetric synthesis and as a pharmaceutical intermediate . Its chirality enables stereocontrolled construction of complex molecules, making it valuable for the development of active pharmaceutical ingredients (APIs) requiring defined absolute configuration .

Why (S)-1-(2-Methoxyphenyl)ethanol Cannot Be Replaced by Racemates or Opposite Enantiomers


The (S)-enantiomer of 1-(2-methoxyphenyl)ethanol cannot be generically substituted with its racemate or the (R)-enantiomer without compromising stereochemical integrity in downstream applications. In chiral environments—such as enzyme active sites or chiral chromatography—the (S)-enantiomer exhibits distinct recognition and interaction profiles compared to its (R)-counterpart [1]. The racemic mixture, while physically similar in many bulk properties, introduces an equimolar proportion of the undesired enantiomer, which can act as a contaminant in stereoselective syntheses or alter the pharmacological profile of the final API [1]. This stereochemical stringency underscores the need for quantifiable differentiation metrics that guide procurement decisions.

Quantitative Differentiation of (S)-1-(2-Methoxyphenyl)ethanol (CAS 108100-06-7) Against Comparators


Enantiomeric Purity Specification Benchmarking: (S)-Enantiomer vs. (R)-Enantiomer

Commercial procurement of (S)-1-(2-methoxyphenyl)ethanol (CAS 108100-06-7) is defined by stringent enantiomeric purity specifications, typically expressed as enantiomeric excess (e.e.) or chiral purity. Reputable suppliers specify a minimum purity of 95% (HPLC) with enantiomeric excess values of ≥95% or ≥98% e.e. for the (S)-enantiomer, whereas the (R)-enantiomer (CAS 113724-48-4) is offered with comparable specifications (≥95% e.e.) but is a distinctly different compound with inverted stereochemistry . This quantitative difference is not in absolute purity but in the defined stereochemical identity, which is non-interchangeable in chiral applications.

Chiral Purity Enantiomeric Excess Quality Control

Chromatographic Retention Differentiation on β-Cyclodextrin Stationary Phase

The (S)-enantiomer of 1-(2-methoxyphenyl)ethanol exhibits distinct chromatographic retention behavior compared to its (R)-counterpart on β-cyclodextrin (β-CD) bonded stationary phases. Armstrong et al. (1988) demonstrated that 2-methoxy-α-methylbenzyl alcohol (the racemate of the target compound) can be resolved on β-CD media, indicating differential interaction of the (S)- and (R)-enantiomers with the chiral selector [1]. While the study did not report individual retention factors, the successful baseline resolution confirms that the (S)-enantiomer possesses a unique binding affinity under these conditions, which is critical for analytical method development and quality control.

Enantiomer Separation Chiral Chromatography Analytical Chemistry

Enzymatic Stereoselectivity: Aryl-Alcohol Oxidase Preferential Oxidation of (S)-Enantiomer

Fungal aryl-alcohol oxidase (AAO) exhibits stereoselective oxidation of secondary benzyl alcohols. In racemic secondary alcohols, the enzyme selectively abstracts the R-hydrogen, resulting in preferential oxidation of the (S)-enantiomer to the corresponding ketone, leaving the (R)-enantiomer unreacted [1]. This stereoselectivity was demonstrated with (±)-1-(p-methoxyphenyl)ethanol, where the (S)-enantiomer was selectively oxidized. This class-level inference suggests that the (S)-enantiomer of 1-(2-methoxyphenyl)ethanol would be preferentially consumed in AAO-catalyzed reactions, a property that may be exploited for kinetic resolution or avoided in synthetic planning.

Biocatalysis Enantioselective Oxidation Kinetic Resolution

Optimal Application Scenarios for (S)-1-(2-Methoxyphenyl)ethanol in Research and Industry


Asymmetric Synthesis of Pharmaceutical Intermediates Requiring Defined (S)-Configuration

In the synthesis of chiral APIs where the (S)-configuration at the benzylic alcohol center is critical for biological activity, (S)-1-(2-methoxyphenyl)ethanol (CAS 108100-06-7) serves as a stereodefined building block. Its enantiomeric purity specifications (≥95% e.e.) ensure that downstream stereocenters are established with high fidelity, minimizing the formation of diastereomeric impurities .

Chiral Chromatography Method Development and Enantiomeric Purity Validation

The established resolution of 1-(2-methoxyphenyl)ethanol enantiomers on β-cyclodextrin stationary phases supports the use of the (S)-enantiomer as a reference standard for analytical method development. This application is crucial for quality control laboratories tasked with verifying enantiomeric excess in final drug substances or intermediates.

Biocatalytic Process Development Involving Aryl-Alcohol Oxidases

In biocatalytic systems employing fungal aryl-alcohol oxidase (AAO), the (S)-enantiomer is preferentially oxidized . This stereoselectivity can be harnessed for kinetic resolution of racemic mixtures to isolate the (R)-enantiomer, or conversely, the (S)-enantiomer may be used as a substrate to study enzyme mechanism or engineer variants with altered stereopreference.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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